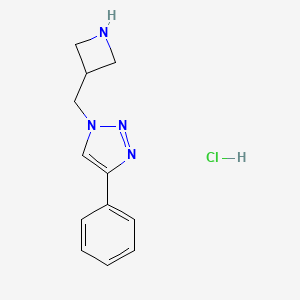
1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride
描述
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Triazole Ring: The triazole ring is often formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and yield.
化学反应分析
Types of Reactions
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学研究应用
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid, which are known for their biological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole, which are widely used in medicinal chemistry.
Uniqueness
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
属性
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-phenyltriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-11(5-3-1)12-9-16(15-14-12)8-10-6-13-7-10;/h1-5,9-10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFDJHVZCWPPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(N=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)

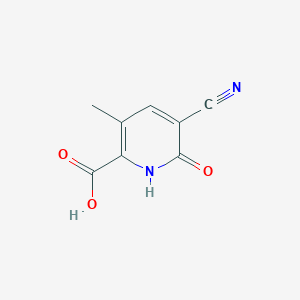
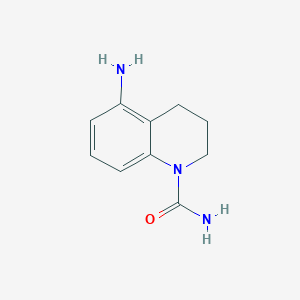

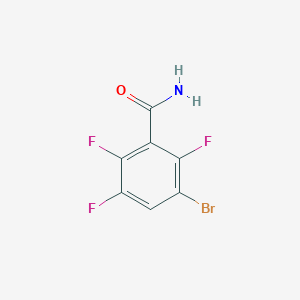
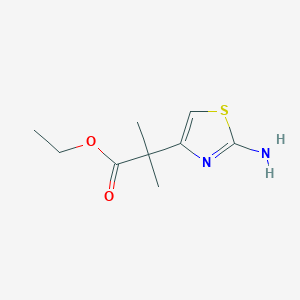
![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

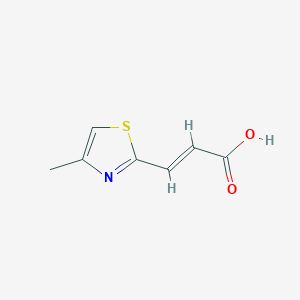
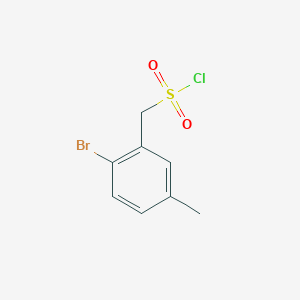
![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
